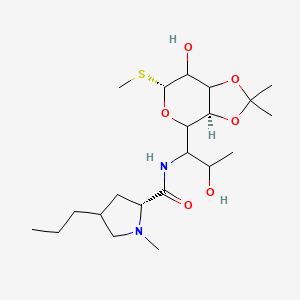

3,4-O-Isopropylidenelincomycin

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-N-[1-[(3aS,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N2O6S/c1-7-8-12-9-13(23(5)10-12)19(26)22-14(11(2)24)16-18-17(28-21(3,4)29-18)15(25)20(27-16)30-6/h11-18,20,24-25H,7-10H2,1-6H3,(H,22,26)/t11?,12?,13-,14?,15?,16?,17?,18+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKQFOFFVUHLPH-YDKUKHNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C3C(C(C(O2)SC)O)OC(O3)(C)C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1C[C@@H](N(C1)C)C(=O)NC(C2[C@H]3C(C([C@H](O2)SC)O)OC(O3)(C)C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes to 3,4 O Isopropylidenelincomycin

Direct Acetalization of Lincomycin (B1675468) Precursors

Direct acetalization is a common and effective strategy for protecting 1,2-diols. In the context of 3,4-O-Isopropylidenelincomycin, this involves reacting a lincomycin precursor with a ketone, typically acetone (B3395972), to form a five-membered ring known as an isopropylidene acetal (B89532) or ketal.

The formation of this compound is achieved through the direct condensation of lincomycin with acetone. google.com In this reaction, the hydroxyl groups at the C-3 and C-4 positions of the lincomycin molecule act as nucleophiles, attacking the electrophilic carbonyl carbon of acetone. This process results in the formation of a stable cyclic ketal, effectively protecting these two hydroxyl groups from participating in subsequent reactions. google.comgoogle.com

The reaction is typically performed using lincomycin, often in its hydrochloride salt form, as the starting material. google.com The choice of the lincomycin base or its salt can influence the reaction conditions required for efficient conversion.

The condensation reaction between the diol of lincomycin and acetone is generally facilitated by an acid catalyst. The mechanism proceeds via the following steps:

Protonation of the Carbonyl Oxygen: The acid catalyst donates a proton to the carbonyl oxygen of acetone, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: One of the hydroxyl groups (e.g., at C-3) of the lincomycin molecule attacks the activated carbonyl carbon, forming a hemiketal intermediate.

Proton Transfer: A proton is transferred from the newly attached hydroxyl group to one of the other oxygen atoms.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxocarbenium ion.

Intramolecular Cyclization: The second hydroxyl group (at C-4) attacks the carbocation, leading to the formation of the five-membered isopropylidene ring.

Deprotonation: The final step involves the removal of a proton from the remaining oxonium ion, regenerating the acid catalyst and yielding the final product, this compound.

A key aspect of this synthesis is that when lincomycin hydrochloride is used as the starting material, the salt itself can provide sufficient acidity to catalyze the reaction without the need for an external acid catalyst. google.com

Optimization of Reaction Parameters

The efficiency and yield of the synthesis of this compound are highly dependent on the careful control of various reaction parameters, including the choice of solvent, temperature, reaction duration, and the catalytic system employed.

The selection of an appropriate solvent is crucial for maximizing the yield and purity of the product. Solvents serve not only to dissolve the reactants but can also play a role in driving the reaction equilibrium towards the product side. In acetal formation, water is a byproduct, and its removal can significantly increase the conversion rate.

For analogous acetal syntheses, azeotropic removal of water using solvents like benzene, toluene, or chloroform (B151607) is a common strategy to drive the reaction to completion. google.com While lincomycin hydrochloride has limited solubility in acetone, the use of co-solvents can be necessary. xgenpharmadjb.com For purification, a range of organic solvents and mixtures are effective for recrystallization to obtain a pure preparation of the product. google.com

Table 1: Solvent Systems in the Synthesis and Purification of Lincomycin Acetal Derivatives

| Solvent/System | Role in Synthesis/Purification | Reference |

|---|---|---|

| Acetone | Reactant and solvent | google.com |

| Benzene, Toluene | Azeotropic removal of water | google.com |

| N,N-Dimethylformamide (DMF) | Co-solvent to improve solubility | google.comgoogle.com |

| Acetonitrile (B52724) | Recrystallization | google.comgoogle.com |

| Acetone-Water | Recrystallization | google.com |

| Chloroform, Dioxane | Inert reaction solvent | google.com |

The choice of solvent can significantly impact reaction kinetics and the stability of the final product. rsc.org The polarity and boiling point of the solvent are key factors in optimizing the reaction conditions.

Temperature and reaction time are interdependent parameters that must be carefully controlled. The reaction to form related arylidene acetals of lincomycin is often conducted at elevated temperatures, ranging from 70°C to 180°C, with a preferred temperature around 110°C, to ensure a reasonable reaction rate. google.com For the synthesis of a trityl ether derivative of an acetal-protected lincomycin, a reaction mixture was refluxed for 24 hours. google.com

Prolonged reaction times at high temperatures can, however, lead to the formation of degradation products. Therefore, the progress of the reaction should be monitored, for instance, by measuring the amount of water liberated or through periodic chromatographic analysis, to determine the optimal endpoint. googleapis.com

Table 2: Typical Reaction Conditions for Lincomycin Derivative Synthesis

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Temperature | 70°C - 180°C (reflux) | To overcome activation energy and ensure a sufficient reaction rate. | google.comgoogle.com |

| Reaction Time | ~24 hours | To allow the reaction to proceed to completion. | google.com |

The efficiency of the acetalization reaction is highly dependent on the catalyst used. While the inherent acidity of lincomycin hydrochloride can be sufficient, external acid catalysts are often employed to accelerate the reaction. google.com

Brønsted Acids: p-Toluenesulfonic acid is a commonly cited catalyst for this type of transformation, being effective and relatively inexpensive. google.com Other strong acids like trifluoromethanesulfonic acid (triflic acid) are known to be highly efficient catalysts for condensation reactions. nih.govrsc.org

Lewis Acids: Metal triflates can also function as Lewis acid catalysts that are stable in the presence of small amounts of water, which can be an advantage in condensation reactions. nih.gov

Solid Acid Catalysts: Heterogeneous catalysts, such as acidic resins (e.g., Nafion-H) or mineral acids supported on silica (B1680970), offer the advantage of easy separation from the reaction mixture, simplifying purification and allowing for catalyst recycling. nih.gov

The choice of catalyst can affect not only the reaction rate but also the selectivity and the potential for side reactions.

Table 3: Comparison of Catalyst Systems for Acid-Catalyzed Reactions

| Catalyst Type | Examples | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Self-Catalysis | Lincomycin Hydrochloride | No external catalyst needed, simplifies reaction mixture. | May require harsher conditions (e.g., higher temperature). | google.com |

| Homogeneous Brønsted Acid | p-Toluenesulfonic acid, Triflic acid | High efficiency, good solubility. | Difficult to remove from the reaction mixture, potential for corrosion. | google.comnih.gov |

| Solid Acid Catalyst | Nafion-H, Acidic Charcoal, Supported Perchloric Acid | Easily separable, reusable, often milder conditions. | Can have lower activity compared to homogeneous catalysts. | nih.govichem.md |

Purification and Isolation Methodologies in Synthesis

The successful synthesis of this compound requires robust purification and isolation strategies to separate the target compound from starting materials, by-products, and other impurities. The methodologies employed are critical for obtaining a product of high purity, suitable for subsequent analytical characterization or further synthetic transformations. The primary techniques utilized in the isolation of this compound and related derivatives include crystallization and various forms of chromatography. wipo.int

Crystallization Techniques

Crystallization is a fundamental and highly effective method for the purification of this compound. This technique relies on the differences in solubility between the desired compound and impurities in a given solvent system.

A common procedure involves the initial synthesis of this compound as a salt, such as the p-toluenesulfonate salt. This is achieved by reacting lincomycin with acetone in the presence of p-toluenesulfonic acid monohydrate. datapdf.com The resulting salt can be crystallized directly from the reaction mixture. To obtain the free base, the salt is treated with a mild base, such as a potassium bicarbonate solution, and extracted into an organic solvent like ether. datapdf.com

The purification of the this compound free base is then typically accomplished through recrystallization. Ethyl acetate (B1210297) is a commonly used solvent for this purpose. The crude product is dissolved in a minimal amount of hot ethyl acetate, and the solution is then allowed to cool slowly. As the solution cools, the solubility of this compound decreases, leading to the formation of well-defined crystals, while impurities tend to remain in the mother liquor. The crystals are subsequently collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried. datapdf.com

A specific example details dissolving the crude product (7.9 g) in ethyl acetate (25 ml), concentrating the solution, and allowing it to stand at room temperature. After refrigeration, the process yielded 4.55 g (a 42.2% yield) of pure this compound crystals. datapdf.com Similarly, the related compound 3,4-O-anisylidene lincomycin can be crystallized from an ether-hexane mixture. google.com

The effectiveness of crystallization is confirmed by the sharp melting point of the resulting product and analytical data.

Table 1: Physical and Analytical Data for Crystalline this compound

| Parameter | Value | Reference |

|---|---|---|

| Appearance | White needle-like crystals | google.com |

| Melting Point | 126-128°C | datapdf.com |

| Specific Rotation [α]D | +102° (c 1, methylene (B1212753) chloride) | datapdf.com |

| Yield | 42.2% | datapdf.com |

| Molecular Formula | C21H38N2O6S | datapdf.com |

This interactive table summarizes key data points obtained from the crystallization of this compound.

Chromatographic Separation Methods (e.g., Counter-Current Distribution)

Chromatographic techniques are indispensable for the purification of this compound, particularly when dealing with complex mixtures or for separating closely related stereoisomers. google.com These methods exploit differential partitioning of compounds between a stationary phase and a mobile phase.

Column Chromatography: Adsorption chromatography, particularly using silica gel as the stationary phase, is a documented method for purifying this compound. google.com In this process, a solution containing the crude product is passed through a column packed with silica gel. The components of the mixture travel through the column at different rates depending on their affinity for the silica gel, allowing for their separation. Thin-layer chromatography (TLC) is also employed to monitor the progress of reactions and identify the presence of this compound in mixtures. googleapis.com

Counter-Current Distribution (CCD): For lincomycin derivatives, liquid-liquid counter-current distribution is a powerful separation technique. wipo.intgoogle.com This method involves the partitioning of solutes between two immiscible liquid phases through a series of sequential extractions. While specific application data for this compound is not detailed, the process is well-established for separating epimers and other closely related analogues within the lincomycin family. google.comresearchgate.net The choice of solvent system is crucial for achieving effective separation based on the partition coefficients of the different compounds in the mixture.

Table 2: Chromatographic Methods in the Purification of Lincomycin Derivatives

| Chromatographic Method | Application | Phase Example | Reference |

|---|---|---|---|

| Column Chromatography | Purification of this compound | Stationary: Silica Gel | google.com |

| Thin-Layer Chromatography (TLC) | Monitoring and identification | Stationary: Silica Gel | googleapis.com |

| Counter-Current Distribution | Separation of epimers and analogues | Phases: Immiscible liquid-liquid systems | wipo.intgoogle.comgoogle.com |

| Partition Chromatography | Separation of epimers | Not specified | google.com |

This interactive table outlines various chromatographic techniques used in the purification and separation of this compound and its related compounds.

Chemical Transformations and Derivatization of 3,4 O Isopropylidenelincomycin

Selective Oxidation Reactions

The selective oxidation of the C-7 hydroxyl group of 3,4-O-Isopropylidenelincomycin is a critical step in the synthesis of various lincomycin (B1675468) analogs. This transformation typically involves the use of specific oxidizing agents that can selectively target the secondary alcohol at the C-7 position.

The oxidation of this compound can be effectively achieved using chromic oxide. google.com This reaction specifically targets the C-7 hydroxyl group, converting it into a ketone. The isopropylidene protecting group at the C-3 and C-4 positions remains stable under these conditions, ensuring the selectivity of the oxidation. google.comgoogle.com This process is a pivotal step for further derivatization, particularly for modifications at the C-7 position. google.com

The chromic oxide-mediated oxidation of this compound leads to the formation of 7-oxo-3,4-O-isopropylidenelincomycin. google.com This ketone, specifically a 7-uloside derivative, is a key intermediate for introducing stereochemical changes at the C-7 position. google.com The full chemical name for this oxo-derivative is methyl 6,8-dideoxy-3,4-O-isopropylidene-6-(trans-1-methyl-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-D-glycero-α-D-galacto-octanopyranosid-7-uloside. google.com

Table 1: Oxidation of this compound

| Starting Material | Reagent | Product |

|---|

Stereoselective Reduction Reactions

The reduction of the 7-oxo group in 7-oxo-3,4-O-isopropylidenelincomycin allows for the introduction of new stereochemistry at the C-7 position. The choice of reducing agent can influence the stereochemical outcome of the reaction.

Sodium borohydride (B1222165) is a commonly used reagent for the reduction of the 7-oxo group in 7-oxo-3,4-O-isopropylidenelincomycin. google.comlookchem.com This reduction converts the ketone back into a hydroxyl group. google.com The reaction is stereoselective, leading to a change in the original stereochemistry at the C-7 position. google.com

The sodium borohydride reduction of 7-oxo-3,4-O-isopropylidenelincomycin results in the epimerization of the C-7 position. google.com This process converts the D-erythro configuration of the side chain in the parent lincomycin molecule to the L-threo configuration. google.com The resulting product after the removal of the isopropylidene group is 7-epilincomycin, which is chemically named methyl 6,8-dideoxy-6-(trans-1-methyl-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-threo-α-D-galacto-octopyranoside. google.com This two-step sequence of oxidation followed by reduction provides a reliable method for inverting the stereochemistry at the C-7 position. google.com

Table 2: Reduction and Epimerization of 7-oxo-3,4-O-isopropylidenelincomycin

| Starting Material | Reagent | Key Transformation | Product (after deprotection) |

|---|

Functionalization of Peripheral Hydroxyl Groups

Beyond the C-7 position, the remaining free hydroxyl groups on this compound can be functionalized. This allows for the synthesis of a wider array of derivatives. For instance, the reaction of this compound with acetic anhydride (B1165640) in pyridine (B92270) results in the acetylation of a hydroxyl group. google.com Furthermore, the hydroxyl groups can be converted into trityl ethers by reacting with a trityl halide in the presence of a strong base. google.com This protection strategy can then allow for other transformations, such as phosphorylation, at different positions on the molecule. google.com

Acylation Reactions (e.g., Acetylation)

Acylation of the free hydroxyl groups in this compound is a common strategy to produce ester derivatives. The hydroxyl groups at the C2 and C7 positions are available for acylation. The relative reactivity of these hydroxyl groups can be influenced by steric hindrance and reaction conditions, allowing for a degree of selectivity. For instance, selective acylation can be achieved by carefully controlling the stoichiometry of the acylating agent and the reaction temperature.

Common acylating agents include acid chlorides and acid anhydrides in the presence of a base such as pyridine or triethylamine. These reactions typically lead to the formation of esters at the C2 and/or C7 positions. The resulting acylated derivatives can exhibit altered solubility and pharmacokinetic profiles compared to the parent compound.

Table 1: Examples of Acylation Reactions on Lincomycin Derivatives

| Starting Material | Acylating Agent | Product | Reference |

| Lincomycin | Butyric anhydride | Lincomycin 2,3,7-tri-O-butyrate | rsc.org |

| Lincomycin | Acetic anhydride | Acetylated lincomycin | nih.gov |

Note: This table provides examples of acylation on the parent lincomycin molecule, illustrating the feasibility of such reactions on the lincomycin scaffold.

Silylation Reactions for Further Protection or Derivatization

Silylation is a chemical process in which a silyl (B83357) group (-SiR3) is introduced into a molecule, typically by replacing the hydrogen atom of a hydroxyl group. In the context of this compound, the C2 and C7 hydroxyl groups are available for silylation. This reaction is often employed to protect these hydroxyl groups during subsequent chemical modifications at other positions of the molecule. The resulting silyl ethers are generally stable under neutral and basic conditions but can be readily cleaved under acidic conditions or with fluoride (B91410) ion sources, making them excellent protecting groups.

Common silylating agents include chlorotrimethylsilane (B32843) (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl), and hexamethyldisilazane (B44280) (HMDS), often in the presence of a base like pyridine or imidazole. The choice of silylating agent can influence the stability and ease of removal of the protecting group. For example, TBDMS ethers are significantly more stable to hydrolysis than TMS ethers.

A relevant example of silylation within the lincomycin family involves the derivatization of 7(S)-chloro-7-deoxylincomycin. In this process, the hydroxyl groups are converted to their corresponding trimethylsilyl (B98337) ethers using hexamethyldisilazane and trimethylchlorosilane in pyridine. google.com This demonstrates the applicability of silylation techniques to the lincomycin scaffold.

Table 2: Silylation of a Lincomycin Derivative

| Starting Material | Silylating Agents | Product | Reference |

| 7(S)-chloro-7-deoxylincomycin | Hexamethyldisilazane, Trimethylchlorosilane | 2,3,4-tris-o-(trimethylsilyl)ether of 7(S)-chloro-7-deoxylincomycin | google.com |

Phosphorylation Reactions

Phosphorylation, the addition of a phosphate (B84403) group to a molecule, is a critical transformation in biological systems and a valuable tool in medicinal chemistry. In the case of lincomycin and its derivatives, phosphorylation can be explored to create prodrugs with altered solubility and pharmacokinetic properties. The hydroxyl groups of this compound are potential sites for phosphorylation.

Table 3: Example of Phosphorylation on Lincomycin

| Starting Material | Method | Product | Reference |

| Lincomycin | Microbial transformation with Streptomyces sp. | Lincomycin 3-phosphate | nih.gov |

Transformations Involving the Pyrrolidine (B122466) Moiety

The pyrrolidine ring of this compound contains a tertiary amine that can undergo various chemical transformations. One such reaction is N-oxidation, where the nitrogen atom is oxidized to form an N-oxide. This transformation can significantly impact the polarity and pharmacological properties of the molecule.

The oxidation of lincomycin with hydrogen peroxide in alkaline media has been shown to produce lincomycin N-oxide isomers. researchgate.net The reaction conditions, particularly the choice of base (e.g., NH4OH vs. NaOH), can influence the stereochemical outcome of the N-oxidation. It is plausible that similar oxidation reactions could be performed on this compound, targeting the pyrrolidine nitrogen. Such a transformation would introduce a new functional group, offering a handle for further derivatization or for modulating the biological activity of the parent compound.

Role of the 3,4 O Isopropylidene Group in Synthetic Strategy

Regioselective Protection of Lincomycin's Dihydroxyl System

Lincomycin (B1675468) possesses four secondary hydroxyl groups at positions C-2, C-3, C-4, and C-7. The regioselective protection of the vicinal diol at the C-3 and C-4 positions is readily achieved due to their cis-relationship on the pyranose ring, which favors the formation of a five-membered cyclic acetal (B89532). This transformation is typically accomplished by reacting lincomycin hydrochloride with an acetone (B3395972) equivalent, such as 2,2-dimethoxypropane, in the presence of an acid catalyst like p-toluenesulfonic acid. The use of lincomycin hydrochloride itself can sometimes provide sufficient acidity to catalyze the reaction. google.com

This selective protection is a common strategy in carbohydrate chemistry, where the formation of isopropylidene acetals (ketals) is a reliable method for protecting syn-coplanar diols. researchgate.netnih.gov The formation of the 3,4-O-isopropylidene derivative leaves the hydroxyl groups at C-2 and C-7 available for further reactions.

Table 1: Representative Conditions for the Formation of 3,4-O-Isopropylidenelincomycin

| Reagent | Catalyst | Solvent | Reaction Time | Notes |

|---|---|---|---|---|

| 2,2-Dimethoxypropane | p-Toluenesulfonic acid | DMF | 1-4 hours | A common and efficient method for acetal formation. |

| Acetone | Anhydrous CuSO₄ | N/A | Variable | A classic method for acetonide formation. |

Influence on the Overall Reactivity Profile of the Molecule

Once the 3,4-diol is protected as the isopropylidene acetal, the reactivity of the remaining hydroxyl groups is altered. The C-7 hydroxyl group becomes the most accessible and reactive primary site for nucleophilic substitution reactions. This is famously exploited in the synthesis of clindamycin (B1669177), where this compound is treated with thionyl chloride. This reaction proceeds with an inversion of configuration at C-7, replacing the hydroxyl group with a chlorine atom to yield 7(S)-chloro-7-deoxylincomycin, after removal of the protecting group.

The C-2 hydroxyl group is also available for reactions such as acylation or phosphorylation. google.comgoogle.com The protection of the 3,4-diol system prevents unwanted side reactions at these positions, thereby enabling high-yield, regioselective modifications at C-2 and C-7, which are crucial for developing new lincomycin analogs with improved antibacterial properties. google.comnih.gov

Strategies for Selective Deprotection of the Isopropylidene Acetal

The utility of the isopropylidene group is further underscored by the mild conditions required for its removal, which often leave other functional groups and protecting groups intact.

The standard method for cleaving the isopropylidene acetal is mild acidic hydrolysis. The five-membered ring is susceptible to acid-catalyzed cleavage, regenerating the diol. A variety of acidic systems can be employed for this purpose. A common and effective method involves heating the protected compound in aqueous acetic acid. For instance, heating with 80% aqueous acetic acid effectively removes the acetal group. google.comgoogleapis.com Other acidic conditions, such as formic acid or dilute mineral acids like hydrochloric or sulfuric acid, can also be used. google.comcdnsciencepub.com

Recent methodologies in carbohydrate chemistry have explored even milder conditions, such as a mixture of acetic acid, water, and 1,2-dimethoxyethane (B42094) (DME), which can be particularly useful for substrates that are sensitive to stronger acids. nih.gov The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-labile groups.

Table 2: Conditions for Acidic Deprotection of Isopropylidene Acetals

| Reagent System | Temperature | Typical Substrate | Reference |

|---|---|---|---|

| 80% Acetic Acid | ~100 °C | 3,4-O-Anisylidene-7-chloro-7-deoxylincomycin | google.com |

| 90% Formic Acid | 0 °C | Isopropylidene-protected nucleosides | cdnsciencepub.com |

| AcOH/H₂O/DME | Room Temp - 50 °C | 2-Deoxyglycosides | nih.gov |

A key advantage of the isopropylidene protecting group is its stability under a wide range of reaction conditions, making it orthogonal to many other protecting groups. It is stable under:

Basic conditions: It is unaffected by amines and other bases used in acylation or other reactions.

Oxidative conditions: It can withstand many oxidation reactions performed at other sites of the molecule.

Reductive conditions: It is stable to catalytic hydrogenation, which might be used to remove other protecting groups like benzyl (B1604629) ethers.

This stability profile allows for a multi-step synthetic sequence where other protecting groups, such as tert-Butoxycarbonyl (Boc) on the nitrogen atom or silyl (B83357) ethers on other hydroxyl groups, can be used and selectively removed without affecting the isopropylidene acetal. pageplace.de Conversely, the acid-lability of the isopropylidene group allows for its selective removal in the presence of acid-stable groups like benzyl or acyl groups, providing chemists with flexible and powerful strategies for the synthesis of complex lincomycin derivatives. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are fundamental in assessing the purity of 3,4-O-Isopropylidenelincomycin and for its isolation from reaction mixtures. These techniques separate components based on their differential partitioning between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) serves as a rapid, sensitive, and cost-effective method for monitoring the progress of chemical reactions, such as the formation of this compound from lincomycin (B1675468). umass.eduwordpress.com This technique helps in determining the consumption of starting materials and the formation of the desired product. libretexts.org

Methodology:

Stationary Phase: A TLC plate, typically made of plastic or glass, is coated with a thin layer of an adsorbent material, commonly silica (B1680970) gel. umass.edu The polar nature of silica gel is crucial for the separation process. umass.edu

Spotting: A dilute solution of the reaction mixture is carefully spotted onto a baseline drawn on the TLC plate. mit.edu For comprehensive monitoring, it is standard practice to spot the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.orgmit.edu

Development: The plate is then placed in a sealed chamber containing a suitable solvent system, known as the mobile phase. mit.edu The choice of solvent is critical; a common mobile phase for separating lincomycin and its derivatives might consist of a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or acetone (B3395972). wordpress.com The mobile phase ascends the plate via capillary action, and as it passes over the spotted samples, the components separate based on their polarity. umass.edu Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds have a stronger affinity for the silica gel and move shorter distances.

Visualization: Since most organic compounds are colorless, visualization techniques are necessary. umass.edu A common non-destructive method involves using a TLC plate impregnated with a fluorescent indicator that glows under UV light (typically at 254 nm). umass.eduwordpress.com The compounds of interest appear as dark spots where they quench the fluorescence. wordpress.com Another method is staining, where the plate is exposed to iodine vapors or dipped into a chemical stain (like p-anisaldehyde) followed by heating, which causes the spots to become colored. umass.eduresearchgate.net

By comparing the spots of the reaction mixture to the starting material, researchers can qualitatively assess the reaction's progress. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate a successful transformation. libretexts.org

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of this compound, providing high-resolution separation and precise quantification of the compound's purity. torontech.com

Methodology:

System Components: An HPLC system consists of a solvent reservoir, a high-pressure pump, an injector, a chromatographic column (the stationary phase), and a detector. torontech.com

Stationary and Mobile Phases: For the analysis of lincomycin derivatives, a reversed-phase column, such as a C18 column, is frequently used. google.comresearchgate.net In reversed-phase HPLC, the stationary phase is non-polar, and the mobile phase is a polar solvent mixture. A typical mobile phase might be a gradient of water (often containing an acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). google.comfrontiersin.orgpensoft.net

Analysis Process: A solution of the sample is injected into the mobile phase stream. As the sample passes through the column, the components are separated based on their hydrophobicity. Less polar compounds, like this compound, will have a stronger interaction with the non-polar stationary phase and thus elute later than more polar impurities or starting materials.

Detection: A UV detector is commonly employed, with the detection wavelength set to a value where the analyte has significant absorbance, for instance, 210 nm for lincomycin derivatives. google.com The output is a chromatogram, a plot of the detector's response versus time. Each peak in the chromatogram represents a different compound, and the area under the peak is proportional to its concentration. This allows for the precise determination of the purity of this compound.

| Parameter | Typical Conditions for Lincomycin Derivative Analysis |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) google.com |

| Mobile Phase | Gradient of aqueous formic acid and acetonitrile google.comfrontiersin.org |

| Flow Rate | 1.0 mL/min google.compensoft.net |

| Detection | UV at 210 nm google.com |

| Column Temperature | 30 °C pensoft.net |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound, providing detailed information about its molecular framework, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C) for Elucidating Chemical Structure and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of organic molecules. Both ¹H and ¹³C NMR are used to confirm the formation of this compound. arabjchem.org

Methodology:

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD). frontiersin.org

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their connectivity. The formation of the isopropylidene group is confirmed by the appearance of a characteristic singlet in the ¹H NMR spectrum, typically around 1.4 ppm, corresponding to the two magnetically equivalent methyl groups of the isopropylidene moiety. nih.gov Other signals in the spectrum can be assigned to the various protons in the lincomycin backbone.

¹³C NMR: This technique provides information about the different carbon atoms in the molecule. The formation of the ketal in this compound is confirmed by the appearance of a new quaternary carbon signal in the ¹³C NMR spectrum, along with signals for the two methyl carbons of the isopropylidene group. arabjchem.org

Advanced NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, further confirming the structure and stereochemistry of the molecule. frontiersin.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to obtain information about its structure through fragmentation analysis. capes.gov.brnih.gov

Methodology:

Ionization: The sample is first ionized using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is a soft ionization technique that often results in the observation of the protonated molecule [M+H]⁺. nih.gov

Mass Analysis: The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). For this compound (molecular formula C₂₁H₃₈N₂O₆S, molecular weight 446.6 g/mol ), a high-resolution mass spectrometer would detect an ion with an m/z value corresponding to its exact mass, confirming its elemental composition. pharmaffiliates.compharmaffiliates.com

Tandem MS (MS/MS): In tandem mass spectrometry, the molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. frontiersin.org The fragmentation pattern provides valuable structural information. The fragmentation of this compound would be expected to show patterns similar to that of lincomycin, with characteristic losses corresponding to parts of the sugar and proline moieties. capes.gov.br

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. japsonline.com

Methodology:

Analysis: The sample is exposed to infrared radiation, and the absorption of energy at specific frequencies is measured. These absorption frequencies correspond to the vibrational frequencies of the bonds within the molecule.

Spectral Interpretation: The IR spectrum of this compound would show characteristic absorption bands. A key feature would be the presence of strong C-O stretching bands associated with the cyclic ketal of the isopropylidene group. Compared to the spectrum of lincomycin, the broad O-H stretching band of the diol would be diminished or absent, indicating that the 3- and 4-hydroxyl groups have reacted. Other characteristic peaks for lincomycin, such as those for the remaining hydroxyl group, the amide C=O stretch, and C-H stretches, would still be present. researchgate.netpreprints.org

| Spectroscopic Technique | Information Obtained for this compound |

| ¹H NMR | Confirms presence of isopropylidene methyl groups, shows overall proton framework. nih.gov |

| ¹³C NMR | Confirms presence of isopropylidene ketal and methyl carbons. arabjchem.org |

| Mass Spectrometry | Determines accurate molecular weight and elemental composition, provides structural data from fragmentation. nih.gov |

| Infrared Spectroscopy | Identifies functional groups, confirms reaction of diol by absence of broad O-H stretch. researchgate.netpreprints.org |

Optical Rotation as a Stereochemical Indicator

Optical rotation is a critical analytical technique in stereochemistry for determining the purity and absolute configuration of chiral molecules. This method relies on the ability of a chiral compound to rotate the plane of plane-polarized light. The direction and magnitude of this rotation are unique characteristics of a molecule's three-dimensional structure. In the context of this compound, a semi-synthetic derivative of the antibiotic lincomycin, polarimetry serves as a key tool for its stereochemical characterization.

The specific rotation of a compound is an intensive property, defined as the observed angle of optical rotation when plane-polarized light passes through a sample of a specific concentration and path length. This value is a fundamental physical constant for a pure enantiomer under defined conditions (e.g., temperature, solvent, and wavelength of light). For this compound, a specific optical rotation has been reported as +101° to +102° when measured in methylene (B1212753) chloride at a concentration of 1 g/100 mL.

The significance of this positive optical rotation value lies in its role as an indicator of the compound's stereochemical integrity. Lincomycin itself possesses a complex stereochemistry with multiple chiral centers. The absolute configuration of lincomycin has been unequivocally established through single-crystal X-ray crystallography. nih.gov This technique has confirmed the specific spatial arrangement of all atoms in the molecule, including the stereochemistry of the carbohydrate moiety, which has a galactose-like configuration. nih.govresearchgate.net

The observed specific rotation of +101° to +102° for this compound is a direct consequence of its unique three-dimensional structure. While it is not possible to predict the sign or magnitude of optical rotation based solely on the R/S configuration of chiral centers, the empirical measurement serves as a reliable fingerprint for the correct stereoisomer. Any deviation from this value would suggest the presence of impurities, diastereomers, or that an undesired stereochemical inversion has occurred during synthesis.

The introduction of the isopropylidene group alters the electronic environment and conformational flexibility of the molecule, which in turn influences its interaction with plane-polarized light, leading to a different optical rotation value compared to the parent lincomycin. However, for a given, well-defined synthetic pathway, the consistent measurement of the expected specific rotation provides strong evidence that the stereochemistry of the starting material has been retained.

In research and manufacturing, polarimetry is a routine quality control measure. By comparing the specific rotation of a newly synthesized batch of this compound to the established value, chemists can quickly assess its enantiomeric and diastereomeric purity. This ensures the consistency and reliability of the compound for further use in research or as an intermediate in the synthesis of other lincomycin derivatives.

The following table summarizes the reported optical rotation data for this compound.

| Chemical Compound | Specific Rotation ([α]D) | Concentration (c) | Solvent |

| This compound | +101° to +102° | 1 g/100 mL | Methylene Chloride |

Research Applications and Future Directions in Chemical Synthesis

3,4-O-Isopropylidenelincomycin as a Key Intermediate in Complex Molecule Synthesis

The strategic use of protecting groups is a cornerstone of modern organic synthesis, allowing for the selective transformation of multifunctional molecules. jocpr.com this compound exemplifies this principle, serving as a key intermediate where the C-3 and C-4 hydroxyl groups of the sugar moiety are masked as an isopropylidene acetal (B89532), or dioxolane. nih.govgoogle.com This protection strategy is crucial for directing chemical modifications to other reactive sites within the lincomycin (B1675468) scaffold, such as the C-2 and C-7 hydroxyl groups or the pyrrolidine (B122466) ring. rsc.org

The synthesis of complex molecules often involves a multi-step process where different functional groups must be manipulated in a specific order. nobelprize.org The isopropylidene group in this compound is stable under a variety of reaction conditions, yet can be readily removed under mild acidic conditions to regenerate the diol. google.com This allows chemists to perform a series of reactions on other parts of the molecule before deprotecting the C-3 and C-4 hydroxyls, a critical step in the synthesis of many lincomycin analogues.

For instance, in the preparation of 7-deoxy-7-alkoxy-lincomycin analogues, the 3,4-O-isopropylidene protecting group allows for selective modification at the C-7 position. rsc.org This strategic protection prevents unwanted side reactions at the C-3 and C-4 hydroxyls, ensuring the desired transformation occurs with high yield and selectivity.

Development of Novel Lincomycin Analogues and Derivatives

The emergence of antibiotic resistance is a significant global health concern, driving the search for new and more effective antibacterial agents. numberanalytics.com Lincomycin, a naturally occurring antibiotic, has been a valuable scaffold for the development of new derivatives with improved properties. harvard.edunih.gov this compound serves as a crucial starting material in the semi-synthesis of these novel analogues. sorbonne-universite.frnih.gov

By protecting the 3,4-diol, researchers can selectively introduce a wide range of substituents at other positions of the lincomycin molecule. nih.govnih.gov These modifications are aimed at enhancing antibacterial activity, broadening the spectrum of activity, or overcoming existing resistance mechanisms. nih.govnih.gov For example, modifications at the C-7 position have led to derivatives with potent activity against macrolide-resistant strains of Streptococcus pneumoniae and Streptococcus pyogenes. nih.govnih.gov

The development of these new analogues often involves a convergent synthetic approach where the modified amino sugar, derived from this compound, is coupled with a modified proline moiety. harvard.edu This modular strategy allows for the rapid generation of a diverse library of compounds for biological evaluation.

Studies on the Stereochemistry and Conformational Analysis of Lincomycin Derivatives

The three-dimensional structure of a molecule is intimately linked to its biological activity. washington.edunih.gov Stereochemistry and conformational analysis are therefore critical aspects of drug design and development. slideserve.comquimicaorganica.org Studies on lincomycin and its derivatives, including those prepared from this compound, provide valuable insights into the structural requirements for antibacterial activity.

These studies often employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to determine the precise spatial arrangement of atoms. nih.gov The data obtained from these analyses helps to build structure-activity relationships (SAR), which guide the design of new and more potent lincomycin analogues. nih.gov

Exploration of New Synthetic Methodologies Utilizing Dioxolane Intermediates

The use of this compound and other dioxolane-protected intermediates extends beyond the synthesis of lincomycin analogues. nih.gov The stability and selective reactivity of the dioxolane group make it a valuable tool in the development of new synthetic methodologies. organic-chemistry.orgsilverfernchemical.com

For example, the chemistry of dioxolanes is being explored in the context of radical reactions and metal-catalyzed cross-coupling reactions. organic-chemistry.orgresearchgate.net These advanced synthetic methods offer new ways to form carbon-carbon and carbon-heteroatom bonds, opening up new possibilities for the construction of complex molecular architectures. nih.govox.ac.uk

The insights gained from studying the reactivity of this compound can be applied to the synthesis of other natural products and bioactive molecules that contain similar protected diol functionalities. researchgate.netrsc.org

Role in Advanced Organic Synthesis and Methodology Development

The synthesis of complex natural products and pharmaceuticals is a major driver of innovation in organic chemistry. nobelprize.orgox.ac.uk Intermediates like this compound play a crucial role in this process, not only as building blocks but also as platforms for the development and validation of new synthetic methods. sorbonne-universite.frthieme-connect.com

The challenges associated with the selective modification of a complex molecule like lincomycin push chemists to develop new reagents and reaction conditions with improved selectivity and efficiency. rsc.orgjst.go.jp The knowledge gained from these efforts contributes to the broader field of organic synthesis, providing new tools and strategies that can be applied to other synthetic targets.

Furthermore, the synthesis of novel lincomycin derivatives from this compound often requires the development of protecting-group-free strategies for other parts of the molecule, a key area of research in modern organic synthesis. researchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 3,4-O-Isopropylidenelincomycin, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via acetonide protection of lincomycin’s 3,4-diol group using acetone under acidic catalysis. Reaction optimization involves controlling temperature (20–40°C) and stoichiometric ratios of acetone to lincomycin (2:1 to 4:1). Yield improvements (>75%) are achieved by minimizing hydrolysis side reactions through anhydrous conditions and rapid quenching .

- Data Validation : Confirm product purity via HPLC (C18 column, 220 nm UV detection) and compare retention times to standards. Use IR spectroscopy to verify the presence of the isopropylidene carbonyl stretch (~1720 cm⁻¹) .

Q. How can researchers characterize the stability of this compound under varying pH conditions?

- Experimental Design : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–10) at 40°C for 24–72 hours. Monitor degradation via LC-MS and quantify residual intact compound.

- Key Findings : Hydrolysis of the isopropylidene group occurs rapidly in acidic conditions (pH < 3), reverting to lincomycin. Neutral to basic conditions (pH 7–10) show <10% degradation over 72 hours .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound derivatives?

- Methodology :

- ¹H/¹³C NMR : Assign resonances for the isopropylidene group (δ ~1.3–1.5 ppm for methyl protons; δ ~25–30 ppm for quaternary carbons).

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z 457.23 for C₂₂H₃₇N₂O₆S⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Analysis Framework :

- Source Comparison : Cross-reference datasets from independent studies (e.g., MIC values against Staphylococcus aureus). Discrepancies may arise from variations in bacterial strains, inoculum size, or solvent effects.

- Statistical Validation : Apply ANOVA to assess inter-laboratory variability. Replicate assays using standardized CLSI protocols .

- Case Study : A 2020 study reported 2-fold higher MIC values compared to a 2018 study; this was attributed to differences in DMSO concentration (1% vs. 0.5%) altering compound solubility .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Design Principles :

- Derivatization : Introduce substituents (e.g., halogenation at C-7) to probe steric and electronic effects.

- Protection/Deprotection : Use orthogonal protecting groups (e.g., TBS for hydroxyls) to enable selective modifications .

- Data Table :

| Derivative | Modification Site | Bioactivity (MIC, μg/mL) | Solubility (mg/mL) |

|---|---|---|---|

| Compound V | C-7 Cl substitution | 0.25 | 2.1 |

| Compound VI | C-7 OH substitution | 1.0 | 4.8 |

| Source: Adapted from Sauers et al. (1968) |

Q. How should researchers validate analytical methods for quantifying this compound in complex matrices (e.g., serum)?

- Validation Protocol :

- Linearity : Test concentrations spanning 50–150% of expected range (R² > 0.995).

- Recovery : Spike serum samples with known compound amounts; calculate recovery (target: 85–115%).

- Precision : Assess intra-day and inter-day CV% (<5% for HPLC-UV) .

Methodological Guidance

Q. What computational tools are recommended for modeling the conformational flexibility of this compound?

- Approach : Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to study the isopropylidene group’s rotational barriers. Compare energy-minimized structures with X-ray crystallography data .

Q. How can researchers address solubility limitations in in vitro assays for this compound?

- Solutions :

- Co-solvents : Use DMSO (≤0.5%) or cyclodextrin-based formulations.

- pH Adjustment : Prepare stock solutions in mildly basic buffers (pH 8.0) to enhance solubility without inducing degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.